
Lodoxamide ethyl
概要
説明
ロドクサミドエチル: は、主に抗アレルギー剤として使用される医薬品化合物です。 それは、肥満細胞安定剤としての役割で知られており、春期角結膜炎、春期結膜炎、および春期角膜炎などの眼疾患の治療に役立ちます 。 この化合物は、アロミドという商品名で販売されています .
準備方法
合成経路と反応条件: ロドクサミドエチルは、アルミニウムクロリドとトリエチルアミンペアを使用して、穏やかな条件下で、アミンとエステルを反応させることによって合成できます 。 この方法は、アミンとエステルからアミドを効率的かつ選択的に調製することを可能にします。
工業生産方法: ロドクサミドエチルの工業生産には、上記と同じ反応条件を使用して、化合物を大規模に合成することが含まれます。 このプロセスは、高収率と高純度を達成するために最適化されており、最終製品が医薬品基準を満たしていることを保証します .
化学反応の分析
反応の種類: ロドクサミドエチルは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、化合物に酸素を付加するか、または水素を除去することを含みます。
還元: この反応は、化合物に水素を付加するか、または酸素を除去することを含みます。
置換: この反応は、原子または原子の群を別の原子または原子の群で置き換えることを含みます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります .
科学研究への応用
ロドクサミドエチルは、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
Ophthalmological Applications
1.1 Superior Limbic Keratoconjunctivitis (SLK)
Lodoxamide 0.1% has been employed in the long-term treatment of SLK, a chronic inflammatory condition affecting the eye. A study involving 67 eyes from 34 patients demonstrated that:
- Efficacy : 82% of eyes achieved control of inflammation within an average of 2.2 months.
- Remission Rates : 35.8% of eyes reached remission, with a relapse rate of 18%.
- Safety : The treatment was well tolerated, with only minor adverse effects reported in 4.7% of cases .
This indicates that lodoxamide is an effective alternative for managing SLK, providing significant therapeutic benefits with minimal side effects.
Table 1: Efficacy and Safety Data for Lodoxamide in SLK Treatment
Parameter | Result |
---|---|
Total Eyes Treated | 67 |
Eyes Achieving Control | 55 (82%) |
Average Time to Control | 2.2 months |
Eyes Achieving Remission | 24 (35.8%) |
Relapse Rate | 18% |
Adverse Effects | 4.7% |
Respiratory Applications
2.1 Asthma and Allergic Reactions
Lodoxamide ethyl has shown promise in treating asthma and preventing allergic reactions by stabilizing mast cells and inhibiting mediator release.
- Bronchospasm Prevention : In a clinical trial involving asthmatic patients, lodoxamide significantly inhibited antigen-induced bronchospasm compared to placebo, demonstrating its effectiveness in reducing airway hyperresponsiveness .
- Mechanism of Action : The drug acts similarly to cromolyn sodium by preventing the release of inflammatory mediators from mast cells upon allergen exposure.
Table 2: Clinical Trial Results for Lodoxamide in Asthma Management
Parameter | Result |
---|---|
Patients Involved | 13 |
Significant Protection | Yes |
Antigen Dose Required for Reaction | Increased with Lodxomide |
Safety Profile
The safety profile of lodoxamide is generally favorable:
作用機序
ロドクサミドエチルの正確な作用機序は完全に解明されていません。 それは、抗原刺激時に肥満細胞へのカルシウム流入を防ぐことで、細胞膜を安定化させ、炎症性メディエーターの放出を阻害すると考えられています 。 この作用は、アレルギー反応と炎症の症状を軽減するのに役立ちます .
類似の化合物との比較
ロドクサミドエチルは、クロモグリク酸、ネドクロミル、ペミロラストなどの他の肥満細胞安定剤に似ています 。 それは、肥満細胞を安定させ、アレルギー反応を防ぐための高い効力と有効性で独特です .
類似の化合物:
- クロモグリク酸
- ネドクロミル
- ペミロラスト
- アムレキサノクス
- ブフロリン
ロドクサミドエチルは、肥満細胞へのカルシウム流入を阻害する能力により、非常に効果的な抗アレルギー剤として際立っています .
類似化合物との比較
- Cromoglicic acid
- Nedocromil
- Pemirolast
- Amlexanox
- Bufrolin
Lodoxamide ethyl stands out due to its ability to inhibit calcium flux into mast cells, making it a highly effective anti-allergic agent .
生物活性
Lodoxamide ethyl is a synthetic compound classified as a mast cell stabilizer, primarily used in the treatment of allergic conditions. Its biological activity is characterized by its ability to inhibit mediator release from mast cells and modulate allergic responses. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, clinical studies, and data tables.
This compound functions similarly to other mast cell stabilizers such as cromolyn sodium. It exerts its effects by inhibiting the influx of calcium ions into mast cells, which is critical for the release of histamine and other inflammatory mediators. This action helps prevent the onset of allergic reactions, including bronchoconstriction and inflammation associated with allergic conjunctivitis and other allergic conditions .
Allergic Conjunctivitis
A notable study evaluated the efficacy of this compound in treating seasonal allergic conjunctivitis. In a double-blind, randomized controlled trial involving 30 patients, lodoxamide tromethamine (0.1% eye drops) was administered three times daily for four weeks. Results indicated significant clinical improvement in the lodoxamide group compared to placebo, with a marked reduction in inflammatory cells, particularly eosinophils .
Table 1: Clinical Outcomes of Lodoxamide Treatment in Allergic Conjunctivitis
Parameter | Lodoxamide Group | Placebo Group | p-value |
---|---|---|---|
Improvement in Symptoms (%) | 80% | 20% | <0.01 |
Reduction in Eosinophils (%) | 70% | 10% | <0.01 |
Effects on Allergy Skin Tests
In another study focused on allergy skin tests, this compound was administered to ten adult subjects allergic to ragweed. The study aimed to assess its impact on immediate wheal-and-flare responses and late-phase reactions. However, no statistically significant differences were observed between lodoxamide and placebo in suppressing these responses .
Bronchial Reactivity
Research has demonstrated that this compound effectively prevents antigen-induced bronchoconstriction in animal models. In studies involving rats, the compound was shown to block passive cutaneous anaphylaxis (PCA) and reduce bronchial reactivity by inhibiting mediator release from mast cells .
Table 2: Effects of this compound on Bronchial Reactivity
Treatment Group | Bronchoconstriction Inhibition (%) | p-value |
---|---|---|
This compound (1 mg) | 75% | <0.05 |
Placebo | 10% | - |
Safety and Tolerability
This compound has been reported to have a favorable safety profile. In clinical trials, no serious side effects were noted, making it a viable option for long-term management of allergic conditions .
Summary of Research Findings
The biological activity of this compound highlights its role as an effective mast cell stabilizer with significant anti-allergic properties. Its mechanism involves calcium influx inhibition in mast cells, leading to reduced mediator release and subsequent alleviation of allergy symptoms.
Key Findings:
- Efficacy in Allergic Conjunctivitis : Significant improvement observed with reduced eosinophils.
- Limited Impact on Skin Tests : No significant differences noted compared to placebo.
- Bronchial Reactivity : Effective in preventing antigen-induced bronchoconstriction in animal studies.
- Safety Profile : Generally well-tolerated with minimal side effects reported.
特性
IUPAC Name |
ethyl 2-[2-chloro-5-cyano-3-[(2-ethoxy-2-oxoacetyl)amino]anilino]-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O6/c1-3-24-14(22)12(20)18-9-5-8(7-17)6-10(11(9)16)19-13(21)15(23)25-4-2/h5-6H,3-4H2,1-2H3,(H,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTAPIYHWPPFBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=CC(=C1Cl)NC(=O)C(=O)OCC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202137 | |
Record name | Lodoxamide ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53882-13-6 | |
Record name | Acetic acid, 2,2′-[(2-chloro-5-cyano-1,3-phenylene)diimino]bis[2-oxo-, diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53882-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lodoxamide ethyl [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lodoxamide ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LODOXAMIDE ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQY1B8145B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。